4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI) 4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI)
Brand Name: Vulcanchem
CAS No.: 101223-88-5
VCID: VC0034287
InChI: InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4-6H,1-3H3/b5-4+/t6-/m0/s1
SMILES: CC=CC(C)C(=O)C
Molecular Formula: C7H12O
Molecular Weight: 112.172

4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI)

CAS No.: 101223-88-5

Cat. No.: VC0034287

Molecular Formula: C7H12O

Molecular Weight: 112.172

* For research use only. Not for human or veterinary use.

4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI) - 101223-88-5

Specification

CAS No. 101223-88-5
Molecular Formula C7H12O
Molecular Weight 112.172
IUPAC Name (E,3S)-3-methylhex-4-en-2-one
Standard InChI InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4-6H,1-3H3/b5-4+/t6-/m0/s1
Standard InChI Key KXOKGQNYBFVWOX-OVCGOVNKSA-N
SMILES CC=CC(C)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI) is an alpha-branched unsaturated ketone with the CAS Registry Number 101223-88-5. The compound has a molecular formula of C7H12O and a molecular weight of 112.172 g/mol . The IUPAC name for this compound is (E,3S)-3-methylhex-4-en-2-one, which explicitly indicates its stereochemical configuration .

Structural Representation

The chemical structure features a ketone functional group at position 2, a methyl branch at position 3 with S-configuration, and a trans (E) double bond between positions 4 and 5. This specific stereochemistry is crucial for its chemical behavior and potential applications.

Chemical Identifiers

The compound can be identified using various chemical notations as presented in Table 1:

Table 1: Chemical Identifiers for 4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI)

Identifier TypeValue
CAS Number101223-88-5
IUPAC Name(E,3S)-3-methylhex-4-en-2-one
InChIInChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4-6H,1-3H3/b5-4+/t6-/m0/s1
InChIKeyKXOKGQNYBFVWOX-OVCGOVNKSA-N
SMILESCC=CC(C)C(=O)C

Physical Properties

The physical properties of 4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI) are crucial for understanding its behavior in various conditions and applications. While some specific data for the S-(E) isomer is limited, properties can be reasonably estimated from related isomers and the general molecular structure.

General Physical Characteristics

Based on its molecular structure and data from related compounds, this ketone is likely a colorless to pale yellow liquid at room temperature with a characteristic odor. The physical properties available from the literature are summarized in Table 2:

Table 2: Physical Properties of 4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI) and Related Isomers

PropertyValueReference
Molecular Weight112.172 g/mol
Physical StateLiquid (presumed)-
Density~0.8 g/cm³ (estimated from Z-isomer)
Boiling Point~142°C at 760 mmHg (estimated from Z-isomer)
Flash Point~36°C (estimated from Z-isomer)
LogP1.78760 (for general structure)
Polar Surface Area17.07000 Ų (for general structure)

Stereochemistry and Isomerism

The stereochemistry of 4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI) is a defining aspect of this compound, distinguishing it from its stereoisomers.

Stereogenic Centers and Configurations

This compound contains:

  • One stereogenic center at C-3 with S-configuration

  • One double bond between C-4 and C-5 with E-configuration (trans)

Related Stereoisomers

Several stereoisomers of this compound exist, each with different physical and chemical properties:

Table 3: Stereoisomers of 4-Hexen-2-one, 3-methyl- and their CAS Numbers

StereoisomerCAS NumberReference
[S-(E)]- isomer101223-88-5
[R-(E)]- isomer101223-87-4
(E)- isomer (racemic)80201-26-9
(Z)- isomer (racemic)113972-71-7
Non-specific stereochemistry72189-24-3

Chemical Reactivity

The reactivity of 4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI) is determined by its functional groups and stereochemistry.

Key Reactive Sites

This compound contains several reactive sites:

  • The ketone carbonyl group at C-2 (nucleophilic addition)

  • The C=C double bond (addition reactions)

  • Alpha-hydrogen atoms (enolization, aldol reactions)

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